molecular formula C11H11BrCl2O B567929 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene CAS No. 1280786-56-2

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene

Cat. No. B567929
CAS RN: 1280786-56-2
M. Wt: 310.012
InChI Key: KGCANZVGYLSLPA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene is a chemical compound with the CAS number 1280786-56-2 . It has a molecular weight of 310.02 . The IUPAC name for this compound is 1-bromo-2,4-dichloro-5-(cyclopentyloxy)benzene .

Scientific Research Applications

Ring Halogenation and Synthesis

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene is used in the ring halogenation of polyalkylbenzenes, a process significant in synthetic chemistry. Bovonsombat and Mcnelis (1993) demonstrated the effective use of halogenation agents like 1-Bromo-2,5-pyrrolidinedione (NBS) in the synthesis of mixed halogenated compounds, showing its utility in preparing complex molecules (Bovonsombat & Mcnelis, 1993).

Steric Protection in Organic Synthesis

In another context, sterically hindered bromobenzenes like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, which shares similar structural characteristics with 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene, are prepared and used in the stabilization of low-coordinate phosphorus compounds. This highlights the compound's role in creating structures that stabilize reactive intermediates in organic synthesis (Yoshifuji, Kamijo, & Toyota, 1993).

Antagonist Synthesis

The compound is instrumental in synthesizing chemical antagonists. For instance, Bi (2015) used a derivative, 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene, in synthesizing non-peptide CCR5 antagonists, showcasing the compound's applicability in medicinal chemistry (Bi, 2015).

Functionalized Benzenes Synthesis

In the synthesis of functionalized benzenes, such as 1,2-bis(trimethylsilyl)benzenes, derivatives of 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene are used. These compounds are important in the synthesis of benzyne precursors and Lewis acid catalysts, indicating the compound’s significance in advanced synthetic procedures (Reus et al., 2012).

Electrosynthesis

In electrosynthesis, derivatives of 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene are used to prepare compounds with interesting electrochemical properties. Fink et al. (1997) synthesized compounds such as 1,3,5-tris(ferrocenylethynyl)benzene, which exhibit reversible oxidations, demonstrating the compound's role in the synthesis of materials with unique electrochemical behaviors (Fink et al., 1997).

properties

IUPAC Name

1-bromo-2,4-dichloro-5-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrCl2O/c12-8-5-11(10(14)6-9(8)13)15-7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCANZVGYLSLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682196
Record name 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1280786-56-2
Record name 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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